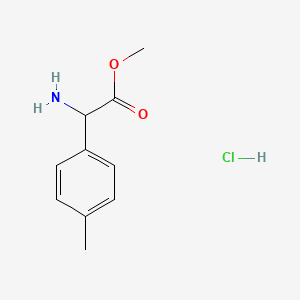

methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride

CAS No.: 134722-09-1

Cat. No.: VC7904587

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 134722-09-1 |

|---|---|

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.67 g/mol |

| IUPAC Name | methyl 2-amino-2-(4-methylphenyl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO2.ClH/c1-7-3-5-8(6-4-7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H |

| Standard InChI Key | FPOOPAKVFDSBMQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(C(=O)OC)N.Cl |

| Canonical SMILES | CC1=CC=C(C=C1)C(C(=O)OC)N.Cl |

Introduction

Synthesis and Preparation

The synthesis of methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride typically involves a multi-step route starting from p-tolualdehyde or 4-methylbenzyl chloride. A common approach includes:

Strecker Synthesis

-

Aldehyde Amination: Reaction of p-tolualdehyde with ammonium chloride and potassium cyanide forms the α-aminonitrile intermediate .

-

Hydrolysis: Acidic hydrolysis converts the nitrile to the α-amino acid.

-

Esterification: Treatment with methanol under acidic conditions yields the methyl ester.

-

Salt Formation: Neutralization with hydrochloric acid produces the hydrochloride salt .

Enzymatic Resolution

Chiral purity is achievable via enzymatic methods. For example, pyridoxal 5'-phosphate-dependent enzymes selectively deaminate the L-enantiomer, leaving the D-form intact . This method reported a 98% enantiomeric excess for the (R)-isomer under optimized conditions .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 215.68 g/mol | |

| Melting Point | 193–195°C | |

| Solubility | Soluble in DMSO, methanol | |

| Storage Conditions | 2–8°C, anhydrous | |

| LogP (Predicted) | 1.87 |

The hydrochloride salt enhances water solubility compared to the free base, making it suitable for aqueous reaction conditions . Stability studies indicate decomposition above 200°C, with hygroscopicity requiring desiccated storage .

Applications in Pharmaceutical Chemistry

While direct pharmacological data are scarce, structural analogs highlight potential uses:

Chiral Building Block

The compound serves as a precursor to non-natural amino acids and peptidomimetics. For example, its ethyl ester analog is used in the synthesis of β-lactam antibiotics .

Catalytic Asymmetric Synthesis

In Pd-catalyzed cross-couplings, the methyl ester acts as a directing group, facilitating C–H functionalization of the aromatic ring .

Prodrug Development

Ester derivatives of phenylglycine are explored for their enhanced membrane permeability, enabling targeted drug delivery .

Biological Activities and Mechanisms

Limited studies suggest that substituted phenylglycine derivatives exhibit:

-

NMDA Receptor Modulation: Analogous compounds block glutamate binding sites, showing neuroprotective effects in vitro .

-

Antimicrobial Activity: Chlorinated variants (e.g., 4-chlorophenyl derivatives) inhibit bacterial cell wall synthesis .

These findings imply that methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride could be a candidate for central nervous system (CNS) or anti-infective drug development, though in vivo validation is required.

Comparative Analysis with Structural Analogs

The methyl group in the target compound balances lipophilicity and steric bulk, optimizing it for synthetic versatility .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume